Lower Lipophilicity (LogP 0.9) vs. Ethyl Ester Analog (LogP 1.3) Enables Distinct Solubility and ADME Profiles
Methyl 3-formylcyclohexane-1-carboxylate exhibits a computed XLogP3-AA value of 0.9, which is 0.4 log units lower than that of its direct ethyl ester analog (ethyl 3-formylcyclohexane-1-carboxylate, XLogP3-AA = 1.3) . This difference in lipophilicity translates to approximately a 2.5-fold lower octanol-water partition coefficient, which can significantly impact aqueous solubility, permeability, and metabolic stability in biological systems. The lower LogP value suggests better aqueous solubility and potentially altered membrane permeability relative to the ethyl ester variant, making it a more suitable starting point for lead optimization when lower lipophilicity is desired.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Ethyl 3-formylcyclohexane-1-carboxylate (CAS 40582-99-8) XLogP3-AA = 1.3 |
| Quantified Difference | ΔLogP = -0.4 (approximately 2.5-fold lower partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement decisions in medicinal chemistry often hinge on LogP to optimize solubility and permeability; the 0.4 unit difference can influence compound prioritization in lead series.
- [1] PubChem. (2026). Methyl 3-formylcyclohexane-1-carboxylate (CID 12209242) and Ethyl 3-formylcyclohexane-1-carboxylate (CID 3254179). Computed XLogP3-AA Values. View Source
